molecular formula C9H13BN2O2 B13480538 (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid

(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B13480538
M. Wt: 192.03 g/mol
InChI Key: IABGSBDAYITOCX-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex, which is subsequently treated with a proton source to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the subsequent transmetalation process .

Comparison with Similar Compounds

Uniqueness: (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrrolidine ring with a pyridine-boronic acid moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H13BN2O2

Molecular Weight

192.03 g/mol

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2

InChI Key

IABGSBDAYITOCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCCC2)(O)O

Origin of Product

United States

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